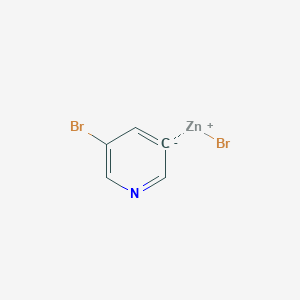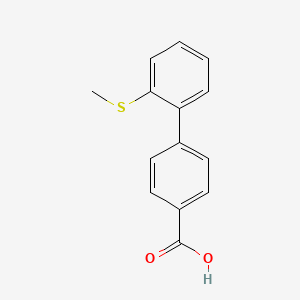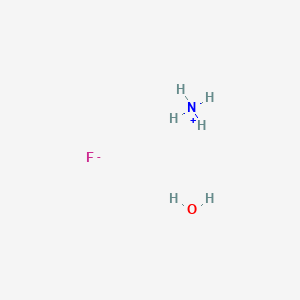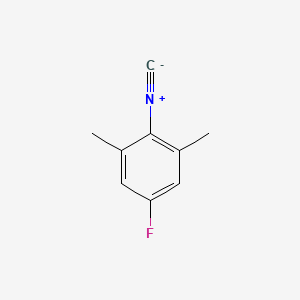
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF (5BPZB) is an organometallic compound that is used in a variety of laboratory experiments. It is an important reagent for organic synthesis and is used in a variety of reactions, including Grignard reactions, Wittig reactions, and the Heck reaction. 5BPZB is also used in the synthesis of various polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). 5BPZB is a versatile reagent that has many applications in organic synthesis and materials science.
作用機序
The mechanism of action of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is not fully understood. However, it is believed that the reaction of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF with a substrate involves the formation of a coordination complex between the zinc atom of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF and the substrate. This coordination complex then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF are not well understood. However, it is believed that (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF can act as a catalyst in certain biochemical reactions, such as the synthesis of polymers and organic molecules. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF may be able to interact with certain proteins and enzymes, although the exact mechanism of action is not known.
実験室実験の利点と制限
The main advantage of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is a versatile reagent that can be used in a variety of reactions and can be used to synthesize a variety of polymers and organic molecules. The main limitation of using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is that the mechanism of action is not fully understood, so it is difficult to predict the outcome of certain reactions.
将来の方向性
There are several potential future directions for research on (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. These include further exploration of the mechanism of action, the development of new synthetic protocols, and the investigation of the biochemical and physiological effects of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. In addition, further research could be conducted on the synthesis of polymers and organic molecules using (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF. Finally, further research could be conducted on the use of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF in the synthesis of pharmaceuticals.
合成法
The synthesis of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is relatively simple and involves the reaction of zinc bromide with 5-bromopyridine in the presence of tetrahydrofuran (THF). The reaction is typically carried out at room temperature and is catalyzed by a base, such as triethylamine. The reaction produces a white precipitate of (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF.
科学的研究の応用
(5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is widely used in a variety of scientific research applications. It is commonly used in the synthesis of polymers, such as poly(3-hexylthiophene) and poly(3-hexylthiophene-co-3-hexylselenophene). (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is also used in the synthesis of organic molecules, such as pyrrolidines, piperidines, and pyridines. In addition, (5-Bromopyridin-3-yl)zinc bromide, 0.25 M in THF is used in the synthesis of pharmaceuticals, such as antifungals and antibiotics.
特性
IUPAC Name |
5-bromo-3H-pyridin-3-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVYUHWQXZIFSD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=NC=C1Br.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)zinc bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)




